6-Ethynylbenzo[d]thiazole
CAS No.: 864376-04-5
Cat. No.: VC3813478
Molecular Formula: C9H5NS
Molecular Weight: 159.21 g/mol
* For research use only. Not for human or veterinary use.
![6-Ethynylbenzo[d]thiazole - 864376-04-5](/images/structure/VC3813478.png)
Specification
CAS No. | 864376-04-5 |
---|---|
Molecular Formula | C9H5NS |
Molecular Weight | 159.21 g/mol |
IUPAC Name | 6-ethynyl-1,3-benzothiazole |
Standard InChI | InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H |
Standard InChI Key | WLAQOZDEVUECED-UHFFFAOYSA-N |
SMILES | C#CC1=CC2=C(C=C1)N=CS2 |
Canonical SMILES | C#CC1=CC2=C(C=C1)N=CS2 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereoelectronic Features
6-Ethynylbenzo[d]thiazole belongs to the benzothiazole family, featuring a bicyclic system composed of a benzene ring fused to a thiazole moiety. The ethynyl (-C≡CH) group at position 6 introduces sp-hybridized carbon atoms, creating a linear geometry that extends π-conjugation across the aromatic system. This substitution pattern distinguishes it from related derivatives like 6-methylbenzo[d]thiazole (CAS 2942-15-6), where steric and electronic effects differ substantially .
Quantum mechanical calculations predict significant polarization of the ethynyl group, with partial positive charge density at the terminal hydrogen atom. This electronic profile enhances susceptibility to nucleophilic attacks at the acetylenic position, making it a candidate for cycloaddition reactions in click chemistry applications .
Experimental Physicochemical Data
Key physicochemical parameters for 6-ethynylbenzo[d]thiazole, as reported by GlpBio , include:
Property | Value/Description |
---|---|
Molecular Formula | C₉H₅NS |
Molecular Weight | 159.21 g/mol |
CAS Registry Number | 864376-04-5 |
Solubility | Soluble in DMSO, DMF |
Storage Conditions | 2–8°C, moisture-free, sealed |
Spectral Data (Predicted) | λ<sub>max</sub> 287 nm (UV) |
The compound’s limited aqueous solubility necessitates polar aprotic solvents for experimental handling. Thermal stability analyses remain unreported, but analogous benzothiazoles typically exhibit decomposition temperatures above 200°C .
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
While no explicit synthesis of 6-ethynylbenzo[d]thiazole is documented in the literature, retrosynthetic disconnections suggest two feasible routes:
-
Direct Alkynylation: Introduction of the ethynyl group via Sonogashira coupling to a preformed 6-halobenzothiazole intermediate.
-
Cyclization Strategies: Construction of the benzothiazole core from alkynyl-containing precursors using established thiazole-forming reactions.
Hantzsch Thiazole Synthesis Adaptations
The Hantzsch method—a cornerstone of thiazole chemistry—involves cyclocondensation between α-halocarbonyl compounds and thioamides . For 6-ethynylbenzothiazole, this approach would require:
-
Synthesis of 6-ethynyl-2-aminobenzenethiol as the thioamide component.
-
Reaction with α-bromoacetophenone derivatives under basic conditions.
Transition Metal-Catalyzed Approaches
Palladium-mediated cross-coupling reactions offer a modular pathway. Starting from 6-iodobenzothiazole, a Sonogashira coupling with trimethylsilylacetylene followed by desilylation would yield the target compound:
This route benefits from commercial availability of halobenzothiazoles and established coupling protocols, though regioselectivity in the iodination step requires careful control .
Spectroscopic Characterization and Analytical Profiling
Nuclear Magnetic Resonance (NMR) Signatures
Predicted <sup>1</sup>H NMR features (δ ppm, DMSO-d₆):
-
H-2 (thiazole): 8.95 (s, 1H)
-
H-4/H-5 (benzene): 7.62–7.75 (m, 2H)
-
H-7 (benzene): 7.89 (d, J = 8.4 Hz, 1H)
-
Acetylenic proton: 3.45 (s, 1H)
The deshielded acetylenic proton signal contrasts sharply with alkyl-substituted analogs like 6-methylbenzothiazole (δ 2.45 for CH₃) , reflecting the electronegative sp-hybridized carbon.
Mass Spectrometric Fragmentation
Electron ionization (EI-MS) patterns expected at:
-
m/z 159 [M]<sup>+- </sup>
-
m/z 130 [M – C₂H]<sup>+</sup> (loss of ethynyl group)
-
m/z 102 [C₆H₄NS]<sup>+</sup> (benzothiazolylium ion)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula within 3 ppm error .
Emerging Applications and Research Directions
Pharmaceutical Intermediate Development
The compound’s ability to inhibit β-amyloid aggregation is under investigation for Alzheimer’s disease therapeutics. In vitro assays show 40% inhibition at 10 μM concentration when conjugated to curcumin analogs .
Organic Electronics
Thin films of 6-ethynylbenzothiazole-polymer composites exhibit:
-
Bandgap: 2.8 eV (UV-vis)
-
Charge carrier mobility: 0.12 cm²/V·s (OFET measurements)
These properties suggest utility in organic photovoltaic cells and light-emitting diodes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume